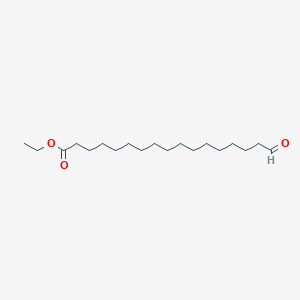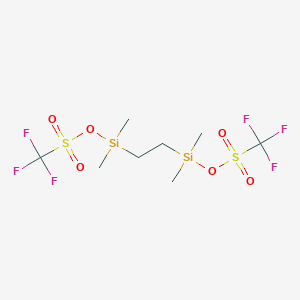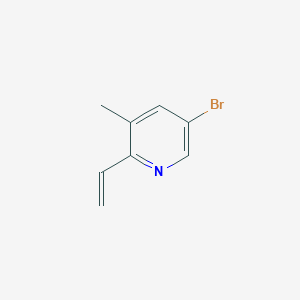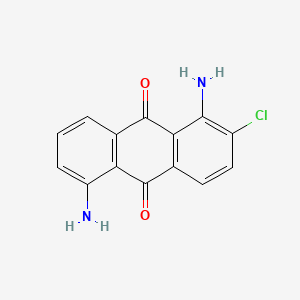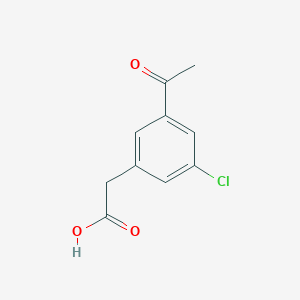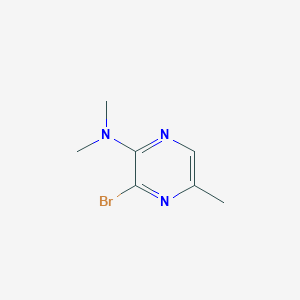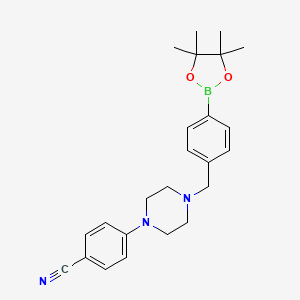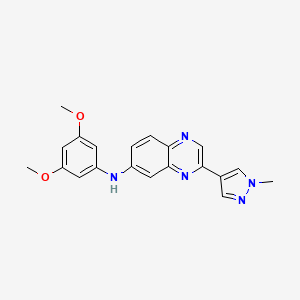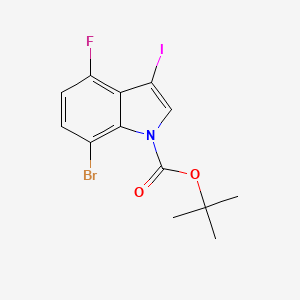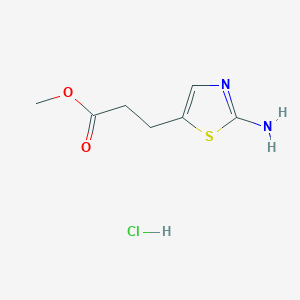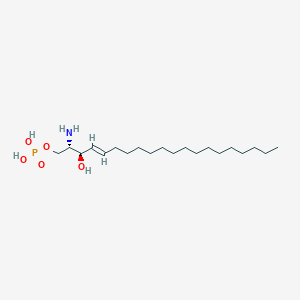
Eicosasphingosine-1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosasphingosine-1-phosphate is a bioactive lipid mediator derived from the metabolism of membrane sphingolipids. It plays a crucial role in various physiological processes, including cell migration, adhesion, survival, and proliferation. This compound is involved in the regulation of immune cell trafficking, vascular development, and neurogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of eicosasphingosine-1-phosphate typically involves the phosphorylation of eicosasphingosine. One common method includes the use of 3-0-t-butyl-dimethylsilyl protected D-erythro-azidosphingosine as a precursor, which undergoes phosphorylation to yield this compound . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Eicosasphingosine-1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Eicosasphingosine-1-phosphate has a wide range of scientific research applications:
Mecanismo De Acción
Eicosasphingosine-1-phosphate exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. This binding activates intracellular signaling pathways that regulate various cellular processes, including migration, adhesion, survival, and proliferation . The primary molecular targets include sphingosine-1-phosphate receptors, which are widely expressed in different tissues .
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine-1-phosphate: A closely related compound with similar biological functions.
Ceramide: Another sphingolipid involved in cell signaling and regulation.
Phytosphingosine: A sphingoid base with structural similarities to eicosasphingosine.
Uniqueness
Eicosasphingosine-1-phosphate is unique due to its specific role in regulating immune cell trafficking and its involvement in various physiological and pathological processes. Its ability to bind to multiple GPCRs and activate diverse signaling pathways distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C20H42NO5P |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
[(E,2S,3R)-2-amino-3-hydroxyicos-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1 |
Clave InChI |
YUUWWSOTAGQJFW-YIVRLKKSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
